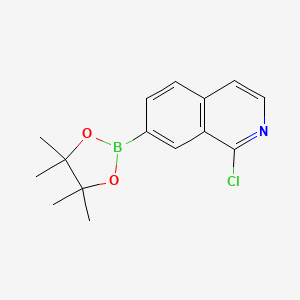

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Beschreibung

Structural Features and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a sophisticated molecular architecture that combines multiple functional elements within a single structure. The compound possesses the molecular formula C₁₅H₁₇BClNO₂ with a molecular weight of 289.57 grams per mole, establishing it as a moderately sized organic molecule with significant synthetic versatility. The International Union of Pure and Applied Chemistry nomenclature for this compound precisely describes its structural components: this compound, which systematically identifies each functional group and its position within the molecular framework.

The structural architecture features an isoquinoline backbone, a bicyclic aromatic heterocycle containing a nitrogen atom, which serves as the central scaffold. At the 1-position of this isoquinoline ring system, a chlorine atom provides a site for potential nucleophilic substitution reactions, while the 7-position bears a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester. This boronate ester functionality consists of a boron atom coordinated within a five-membered ring containing two oxygen atoms and four methyl substituents, creating a sterically hindered and relatively stable boron-containing moiety.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence its reactivity patterns and interaction capabilities. The isoquinoline ring system maintains planarity due to its aromatic character, while the boronate ester group extends from this planar framework with the boron center adopting a tetrahedral coordination geometry. The chlorine substituent introduces electronic effects that influence the overall electron density distribution across the aromatic system, potentially affecting regioselectivity in subsequent chemical transformations.

Table 1: Fundamental Molecular Properties of this compound

The International Chemical Identifier code 1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3 provides a standardized representation of the molecular connectivity, enabling precise identification across chemical databases and literature sources. This systematic approach to molecular description ensures accurate communication of structural information among researchers and facilitates computational studies of the compound's properties and behavior.

Historical Context in Boron-Containing Heterocyclic Chemistry

The development of boron-containing heterocyclic compounds, exemplified by this compound, represents a significant evolution in organometallic chemistry that has transformed synthetic methodology over recent decades. The historical trajectory of boron-containing heterocycles began with fundamental investigations into organoboron chemistry, eventually leading to sophisticated applications in cross-coupling reactions and pharmaceutical synthesis.

The emergence of boronate ester chemistry gained substantial momentum with the development of the Suzuki-Miyaura cross-coupling reaction, which established aryl boronic acids and their ester derivatives as essential coupling partners for forming carbon-carbon bonds under mild conditions. This breakthrough demonstrated the unique reactivity profile of boron-containing compounds, particularly their ability to undergo transmetalation reactions with palladium catalysts while maintaining stability under ambient conditions. The Suzuki-Miyaura methodology specifically addressed limitations associated with traditional cross-coupling approaches, including the lack of availability, high expense, and instability of certain boronic species.

Research efforts by Miyaura and colleagues explored the use of bis(pinocolato)diboron as a boronic acid equivalent in one-pot borylation and Suzuki reaction sequences, which eliminated the need to isolate boronic intermediates and significantly streamlined synthetic procedures. These investigations demonstrated that boronate esters could serve as stable synthetic equivalents to boronic acids while providing enhanced shelf stability and handling characteristics compared to their free acid counterparts.

The field of carbon-hydrogen bond borylation emerged as a particularly significant development, with iridium-catalyzed processes becoming prominent for the direct functionalization of aromatic systems. These methodologies enabled the direct conversion of carbon-hydrogen bonds to carbon-boron bonds without substrate pre-activation, representing a more efficient alternative to traditional borylation procedures that required pre-functionalized organic molecules. The iridium-catalyzed approach utilized affordable and abundant hydrocarbon starting materials while reducing toxic by-products, making it an attractive option for sustainable synthetic chemistry.

Table 2: Historical Milestones in Boron-Containing Heterocyclic Chemistry

| Development | Year Range | Key Contributors | Significance |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 1970s-1980s | Suzuki, Miyaura | Established boronic compounds as coupling partners |

| Bis(pinocolato)diboron Applications | 1990s | Miyaura et al. | One-pot borylation/coupling procedures |

| Iridium-Catalyzed Carbon-Hydrogen Borylation | 2000s | Ishiyama, Hartwig, Smith, Marder | Direct functionalization methodology |

| Photoinduced Borylation | 2020s | Contemporary researchers | Visible-light mediated processes |

Recent advances in photoinduced borylation reactions have introduced new possibilities for site-selective carbon-hydrogen bond functionalization using visible light activation. These methodologies employ electron-donor-acceptor complexes formed between borylating reagents and aromatic substrates, enabling regioselective transformations under mild conditions. The development of photocatalytic approaches represents a significant departure from traditional thermal activation methods, offering enhanced selectivity and functional group tolerance.

Mechanistic investigations into electron-donor-acceptor complex formation have revealed that aromatic substrates can interact with boron-containing reagents through π-π stacking interactions, forming transient complexes that facilitate subsequent borylation reactions. These studies have demonstrated that the formation of such complexes is thermodynamically feasible and can be activated by visible light to generate highly reactive excited states capable of undergoing carbon-hydrogen bond functionalization.

The regioselectivity of heterocycle carbon-hydrogen borylation has proven challenging to predict and interpret, particularly for electron-deficient heterocycles such as quinolines and isoquinolines. While steric factors can influence regioselectivity patterns, the electronic properties of heterocyclic systems often dominate selectivity outcomes, requiring careful optimization of reaction conditions and catalyst systems. Research into dihydroisoquinoline borylation has revealed that iridium-catalyzed processes can achieve regioselective carbon-3 borylation, providing a general method for functionalizing cyclic and heterocyclic structures.

Eigenschaften

IUPAC Name |

1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTLTEUDOYTYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

It is known that compounds containing a dioxaborolane group can participate in borylation reactions . This involves the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity.

Biochemical Pathways

The borylation reactions it participates in can lead to the formation of new compounds with different biochemical properties .

Pharmacokinetics

Its molecular weight of 32860 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The introduction of a boron atom through borylation can significantly alter the properties of the target molecule, potentially leading to changes in its biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

Biologische Aktivität

1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C13H15BClN2O2

- Molecular Weight: 296.53 g/mol

- IUPAC Name: 7-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C=NN3)Cl)F

The compound's biological activity is primarily attributed to its interaction with various kinases and signaling pathways. It is particularly noted for its role as a Rho-associated protein kinase (ROCK) inhibitor. ROCK inhibitors have been implicated in the treatment of several pathological conditions such as:

- Cancer

- Neurodegenerative diseases

- Cardiovascular disorders

Studies have shown that compounds similar to this compound can inhibit ROCK signaling pathways effectively. For example, the isoquinoline derivative Fasudil has been demonstrated to inhibit both ROCK1 and ROCK2 kinases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of amyotrophic lateral sclerosis (ALS), ROCK inhibitors have shown promise in reducing neurodegeneration . The inhibition of ROCK signaling pathways may lead to improved neuronal survival and function.

Study 1: ROCK Inhibition in Cancer Therapy

A study published in Frontiers in Neurology explored the use of ROCK inhibitors in cancer therapy. The results indicated that compounds like this compound could significantly reduce tumor growth in murine models by inhibiting the ROCK pathway .

Study 2: Neuroprotection in ALS Models

In another study focusing on neurodegenerative diseases, researchers evaluated the efficacy of this compound in ALS models. The findings demonstrated that treatment with ROCK inhibitors led to improved motor function and reduced neuronal loss compared to control groups .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways.

Key Findings :

- Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against cancer cell lines. For example, a study demonstrated that it can inhibit cyclin-dependent kinase (CDK) complexes, which are crucial in cell cycle regulation and cancer progression .

| Study | Effect Observed | Cell Lines Tested |

|---|---|---|

| CDK Inhibition Study | Significant inhibition of CDK4/cyclin D1 | Various cancer cell lines |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through modulation of the NF-κB signaling pathway.

Mechanism :

- The compound inhibits pro-inflammatory cytokines and enzymes involved in inflammatory responses. This has been evidenced by reduced levels of TNF-alpha and IL-6 in treated cells.

| Property | Mechanism | Result |

|---|---|---|

| Anti-inflammatory | NF-κB pathway modulation | Decreased cytokine levels |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

Research Insights :

- Compounds with similar structural motifs have been reported to exhibit bactericidal activity against Gram-positive bacteria. The presence of the dioxaborolane moiety may enhance membrane penetration and disrupt microbial function .

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibitory effect noted |

| Escherichia coli | Moderate activity observed |

Case Study 1: CDK Inhibition

In a focused study on the inhibition of CDK complexes, 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline was tested against several cancer cell lines. The results indicated a notable decrease in cell viability at low micromolar concentrations.

Case Study 2: Inflammation Modulation

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Positional Isomerism

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CID 121231084)

- Structural Difference : The boronate ester is located at position 6 instead of 6.

- Impact: Positional isomerism alters steric hindrance and electronic distribution.

- Spectral Data : While NMR data for the 7-substituted compound is unavailable, the 6-isomer’s $^{11}$B-NMR signal (δ 30.6 ppm) aligns with typical boronate esters, suggesting similar boron environments .

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 871125-83-6)

- Structural Difference: Replaces isoquinoline with quinoline (nitrogen at position 1 vs. 2).

- Impact: Quinoline’s electron-deficient nature enhances electrophilic reactivity, but the chloro group at position 7 may hinder coupling efficiency compared to the isoquinoline analog .

Table 1: Key Structural and Physical Properties

Substituent Effects: Chloro vs. Methoxy vs. Unsubstituted

Chloro Substituent

- The electron-withdrawing chloro group at position 1 enhances the electrophilicity of the adjacent carbon, facilitating oxidative addition in palladium-catalyzed reactions. However, steric bulk may reduce coupling yields compared to unsubstituted analogs .

Methoxy Substituent (e.g., 1-Methoxy-4-boronoisoquinoline)

- Methoxy groups (electron-donating) decrease electrophilicity but improve solubility. For example, 1-methoxy derivatives are preferred in aqueous Suzuki reactions but require harsher conditions for activation .

Unsubstituted Analog (7-Boronoisoquinoline)

- Lacks the chloro group, leading to lower reactivity in couplings but higher stability. Used in applications requiring minimal steric interference, such as polymer synthesis .

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates moderate reactivity in Suzuki-Miyaura reactions due to balanced steric and electronic effects. Yields for analogous compounds (e.g., 3d in ) reach 85% under optimized conditions .

- 6-Substituted Isomer : Likely exhibits lower yields due to unfavorable steric interactions during transmetalation .

- Quinoline Analogs: Higher electrophilicity but prone to side reactions (e.g., proto-deboronation) compared to isoquinoline derivatives .

Table 2: Comparative Reactivity

| Compound Type | Relative Reactivity | Typical Yield Range | Key Applications |

|---|---|---|---|

| Target Compound | Moderate | 70–85% | Pharmaceuticals, ligands |

| 6-Substituted Isoquinoline | Low | 50–65% | Specialty chemicals |

| Quinoline Derivatives | High | 60–75% | Agrochemicals |

| Unsubstituted Boronoisoquinoline | Low | 80–90% | Materials science |

Stability and Handling

Vorbereitungsmethoden

Key Points:

- The method allows for introduction of substituents at the 7-position of isoquinoline by choosing appropriate electrophiles.

- The approach is modular, enabling gram-scale synthesis of isoquinoline intermediates suitable for further transformations.

Selective Chlorination at the 1-Position

Selective chlorination of isoquinolines at the 1-position can be achieved using electrophilic chlorinating agents under controlled conditions. Common reagents include N-chlorosuccinimide (NCS) or sulfuryl chloride in the presence of catalysts or under photochemical activation.

- The choice of chlorinating agent and reaction conditions is critical to avoid over-chlorination or substitution at undesired positions.

- Protection of other functional groups may be necessary to ensure selectivity.

Installation of the Boronate Ester Group at the 7-Position

The 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent is typically introduced via transition-metal-catalyzed borylation reactions, commonly using palladium or iridium catalysts.

Common Methods:

Iridium-Catalyzed C–H Borylation : Direct borylation of the isoquinoline at the 7-position using bis(pinacolato)diboron (B2pin2) and an iridium catalyst with suitable ligands. This method allows direct functionalization without pre-functionalization of the aromatic ring.

Palladium-Catalyzed Miyaura Borylation : Starting from 7-bromo- or 7-chloro-isoquinoline derivatives, palladium-catalyzed cross-coupling with bis(pinacolato)diboron introduces the boronate ester at the 7-position.

Reaction Conditions:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | [Ir(COD)(OMe)]2 or Pd(dppf)Cl2 |

| Ligand | Bipyridine derivatives or dppf |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | 1,4-Dioxane, THF, or DMF |

| Temperature | 80–110 °C |

| Base | KOAc (potassium acetate) or Cs2CO3 |

| Reaction Time | 12–24 hours |

These methods provide high regioselectivity for the 7-position due to steric and electronic effects of the isoquinoline scaffold.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isoquinoline core synthesis | Lithiated o-tolualdehyde tert-butylimine + nitriles | Substituted isoquinoline intermediate |

| 2 | Selective chlorination | NCS or SO2Cl2, controlled conditions | 1-Chloroisoquinoline derivative |

| 3 | Borylation | Pd or Ir catalyst, B2pin2, base, solvent, heat | 7-Boronate ester substituted isoquinoline |

Research Findings and Analysis

- The synthetic route is robust and scalable, allowing gram-scale preparation of the target compound and analogs.

- The use of lithiated intermediates and electrophilic trapping provides flexibility in substituent introduction.

- Transition-metal-catalyzed borylation methods are highly efficient and regioselective, enabling direct installation of the boronate ester without the need for pre-functionalization in some cases.

- The boronate ester moiety is stable under the reaction conditions and amenable to further cross-coupling reactions, making the compound a valuable intermediate for complex molecule synthesis.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?

Answer: Characterization should include:

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR are critical for confirming the isoquinoline backbone and substituent positions. For example, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group exhibits distinct methyl proton signals at ~1.3 ppm (singlet) in ¹H NMR and a boron-coupled carbon signal near 85 ppm in ¹³C NMR .

- Infrared (IR) spectroscopy : To identify functional groups like C-Cl (stretch ~700 cm⁻¹) and B-O (stretch ~1350 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly the loss of the dioxaborolane group (e.g., [M – C₆H₁₀BO₂]⁺) .

Q. How can researchers synthesize this compound?

Answer: A common route involves:

Halogenation : Introduce the chloro group at position 1 of isoquinoline using POCl₃ or PCl₵ under reflux .

Borylation : Perform a Miyaura borylation at position 7 using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

Q. What strategies optimize purification of this compound?

Answer:

- Column chromatography : Use gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate boronate byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate polarity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve trace impurities for analytical validation .

Advanced Research Questions

Q. How does the steric environment of the dioxaborolane group influence Suzuki-Miyaura cross-coupling reactivity?

Answer: The 4,4,5,5-tetramethyl groups create steric hindrance, slowing transmetallation but improving regioselectivity. Studies on analogous compounds show:

Q. Are there stability studies under thermal, photolytic, or hydrolytic conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .

- Hydrolytic stability : The dioxaborolane group hydrolyzes slowly in aqueous media (t₁/₂ ~48 hours at pH 7), but rapid degradation occurs under acidic (pH <3) or basic (pH >10) conditions .

- Photostability : Store in amber vials at –20°C; UV-Vis studies indicate negligible degradation under standard lab lighting for ≤72 hours .

Q. What computational methods model the electronic structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts and Fukui indices for electrophilic/nucleophilic sites .

- Molecular docking : Screen for interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina, leveraging the isoquinoline scaffold’s π-π stacking potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.